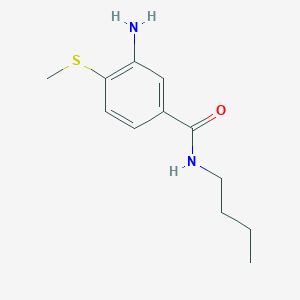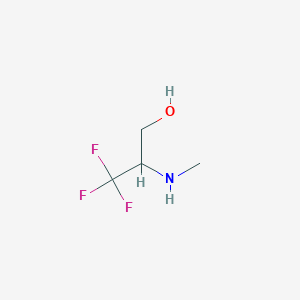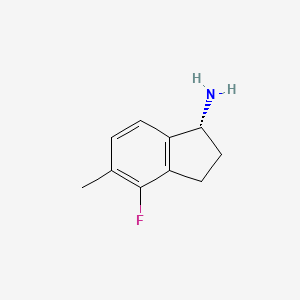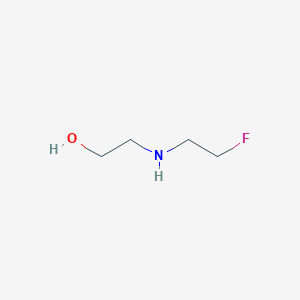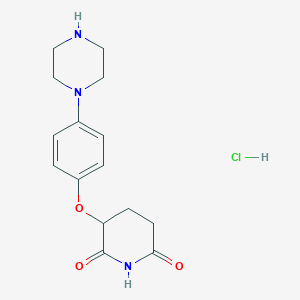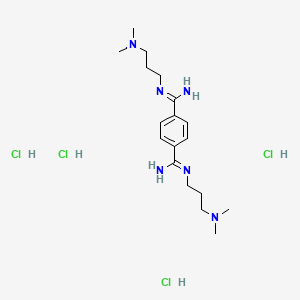
N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dimethylamino groups attached to a terephthalimidamide core, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride typically involves the reaction of terephthalic acid with 3-(dimethylamino)propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or chromatography techniques to obtain the tetrahydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as recrystallization and distillation is common. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.
化学反応の分析
Types of Reactions: N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides, carried out in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce amine-functionalized compounds.
科学的研究の応用
Chemistry: In chemistry, N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride is used as a building block for the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme activity, and cellular uptake mechanisms.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride involves its interaction with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
- N1,N4-Bis(3-(dimethylamino)propyl)aspartamide
- 1,1-Bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides
- N1,N3-Bis(3-(dimethylamino)propyl)propanediamide
Uniqueness: N1,N4-Bis(3-(dimethylamino)propyl)terephthalimidamide tetrahydrochloride stands out due to its terephthalimidamide core, which imparts unique chemical properties and reactivity
特性
分子式 |
C18H36Cl4N6 |
|---|---|
分子量 |
478.3 g/mol |
IUPAC名 |
1-N',4-N'-bis[3-(dimethylamino)propyl]benzene-1,4-dicarboximidamide;tetrahydrochloride |
InChI |
InChI=1S/C18H32N6.4ClH/c1-23(2)13-5-11-21-17(19)15-7-9-16(10-8-15)18(20)22-12-6-14-24(3)4;;;;/h7-10H,5-6,11-14H2,1-4H3,(H2,19,21)(H2,20,22);4*1H |
InChIキー |
WERPLNUFISPRBA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN=C(C1=CC=C(C=C1)C(=NCCCN(C)C)N)N.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


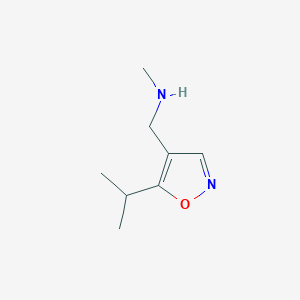
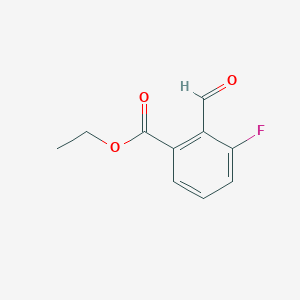
![(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
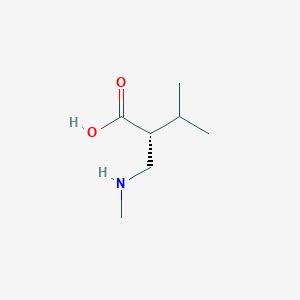
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
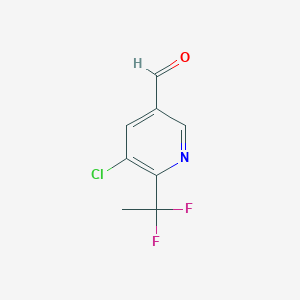
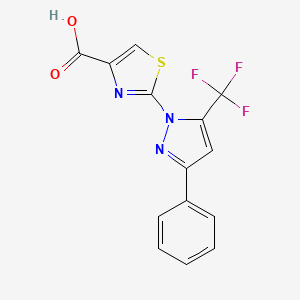
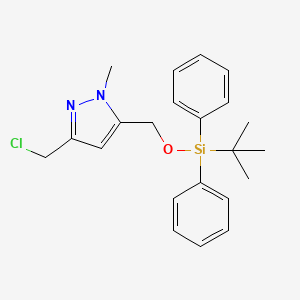
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
